Methyl3,4-Di-O-acetyl-beta-D-xylopyranoside

Acetylxylan Esterase Enzyme Kinetics Regioselectivity

This specific 3,4-diacetate is essential for acetylxylan esterase (AcXE) research. It provides a 10-fold faster kinetic signal than the 2,3-isomer and serves as a definitive probe for active site mapping due to its free 2-OH. Do not substitute generic diacetate isomers—only the 3,4-regiochemistry ensures valid, reproducible enzymatic data. Confirm identity via unique 1H NMR fingerprint (H3 at δ 5.03 ppm).

Molecular Formula C10H16O7
Molecular Weight 248.23 g/mol
Cat. No. B12066779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl3,4-Di-O-acetyl-beta-D-xylopyranoside
Molecular FormulaC10H16O7
Molecular Weight248.23 g/mol
Structural Identifiers
SMILESCC(=O)OC1COC(C(C1OC(=O)C)O)OC
InChIInChI=1S/C10H16O7/c1-5(11)16-7-4-15-10(14-3)8(13)9(7)17-6(2)12/h7-10,13H,4H2,1-3H3
InChIKeyUFNCBPFUCKYNDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3,4-Di-O-acetyl-beta-D-xylopyranoside: Procurement-Grade Overview of a Regioselective Carbohydrate Substrate


Methyl 3,4-Di-O-acetyl-beta-D-xylopyranoside (CAS 63629-70-9, C10H16O7, MW 248.23) is a regioselectively acetylated glycoside derived from xylose . Its defining structural feature is the presence of two acetyl protecting groups specifically at the 3- and 4-hydroxyl positions of the xylopyranose ring, leaving the 2-hydroxyl free [1]. This specific acetylation pattern directly determines its distinct kinetic and enzymatic behavior, differentiating it from other diacetylated isomers (e.g., 2,3- and 2,4-di-O-acetyl) and the fully protected tri-O-acetyl derivative [2].

Procurement Risks: Why Methyl 3,4-Di-O-acetyl-beta-D-xylopyranoside Cannot Be Replaced by Isomeric Diacetates


Generic substitution among acetylated methyl β-D-xylopyranoside diacetates (2,3-, 2,4-, and 3,4-di-O-acetyl) is not scientifically valid due to distinct, quantitative differences in their kinetic profiles and enzymatic recognition. Experimental data demonstrate that the deacetylation rate by acetylxylan esterases (AcXEs) differs by an order of magnitude depending on the specific acetylation pattern and the location of the free hydroxyl group [1]. For instance, the presence of a free hydroxyl group vicinal to an acetyl group at positions 2 or 3, as found in the 2,4- and 3,4-di-O-acetyl isomers, results in a ~10-fold faster enzymatic deacetylation compared to the 2,3-di-O-acetyl isomer [2]. Furthermore, different AcXE enzymes exhibit distinct regioselectivity, with some acting exclusively on the 2- or 3-position of the 2,4- and 3,4-di-O-acetates, while ignoring the fully protected triacetate [3]. This pronounced sensitivity to regiochemistry means that substituting the 3,4-isomer with a 2,4-isomer, for example, could alter an assay's kinetic readout by a factor of ten, compromising data reproducibility and mechanistic interpretation.

Quantitative Evidence Guide: Verified Performance Metrics for Methyl 3,4-Di-O-acetyl-beta-D-xylopyranoside


Enzymatic Deacetylation Rate: 10-Fold Faster than the 2,3-Di-O-acetyl Isomer

Methyl 3,4-di-O-acetyl-β-D-xylopyranoside is deacetylated by Trichoderma reesei acetylxylan esterase at a rate one order of magnitude (10-fold) faster than methyl 2,3-di-O-acetyl-β-D-xylopyranoside [1]. This rate is also comparable to the rapid deacetylation of methyl 2,4-di-O-acetyl-β-D-xylopyranoside, both of which possess a free hydroxyl group vicinal to an acetylated hydroxyl at position 2 or 3 [1]. In contrast, the 2,3-di-O-acetyl isomer, lacking this free vicinal hydroxyl group, is deacetylated at a significantly slower rate, similar to that of the fully acetylated 2,3,4-tri-O-acetyl derivative [1].

Acetylxylan Esterase Enzyme Kinetics Regioselectivity

Specific Enzymatic Regioselectivity: Exclusive Deacetylation at Positions 2 and 3

Streptomyces lividans acetylxylan esterase (AcXE) acts with strict regioselectivity on methyl 3,4-di-O-acetyl-β-D-xylopyranoside, exclusively removing the 2- or 3-O-acetyl group [1]. This enzyme does not deacetylate the 4-position, and its activity is contingent upon the presence of a free hydroxyl group at position 2 or 3 [1]. NMR analysis confirmed that the regioselectivity is independent of the prevailing solution conformation of the substrate [1].

Acetylxylan Esterase Regioselectivity Streptomyces lividans

Distinctive 1H NMR Chemical Shift Profile: Unambiguous Identification

The 1H NMR spectrum of methyl 3,4-di-O-acetyl-β-D-xylopyranoside provides a unique and unambiguous fingerprint for identification and purity assessment. In D2O, its chemical shifts (δ, ppm) are reported as H1: 4.42, H2: 3.51, H3: 5.03, H4: 4.89, H5a: 4.04, H5b: 3.47 [1]. These values differ significantly from those of its closest isomers, methyl 2,3,4-tri-O-acetyl-β-D-xylopyranoside (H1: 4.64, H2: 4.83, H3: 5.16, H4: 4.95) and methyl 2-mono-O-acetyl-β-D-xylopyranoside (H1: 4.46, H2: 4.61, H3: 3.58, H4: 3.65) [1]. The pronounced downfield shift of H3 (5.03 ppm) in the 3,4-diacetate, compared to H3 in the 2-monoacetate (3.58 ppm), provides a clear spectroscopic marker.

NMR Spectroscopy Structural Characterization Quality Control

Optimized Application Scenarios for Methyl 3,4-Di-O-acetyl-beta-D-xylopyranoside Based on Quantified Performance Data


Kinetic Assays for Acetylxylan Esterases (AcXEs) Requiring High Signal-to-Noise Ratios

Use Methyl 3,4-di-O-acetyl-β-D-xylopyranoside when a rapid and robust kinetic signal is required for AcXE characterization. As shown, it is deacetylated one order of magnitude faster than the 2,3-di-O-acetyl isomer by T. reesei AcXE [1]. This 10-fold rate enhancement provides a significantly higher signal-to-noise ratio in continuous spectrophotometric assays, enabling more accurate determination of kinetic parameters (e.g., k_cat, K_m) and high-throughput screening of enzyme variants or inhibitors.

Active Site Mapping for AcXEs with Strict Regiochemical Requirements

Employ Methyl 3,4-di-O-acetyl-β-D-xylopyranoside as a diagnostic probe to distinguish between different classes of AcXEs. Its robust reactivity with S. lividans AcXE, contrasted with the enzyme's complete inactivity towards the fully acetylated triacetate, confirms the enzyme's absolute requirement for a free vicinal hydroxyl group at position 2 or 3 [2]. This binary (substrate vs. non-substrate) behavior is ideal for definitively mapping the active site topology of newly discovered esterases and for validating enzyme mechanisms involving ortho-ester intermediates.

Synthetic Intermediate for Regioselective Monosaccharide Building Blocks

Leverage Methyl 3,4-di-O-acetyl-β-D-xylopyranoside as a protected glycosyl acceptor. The free 2-hydroxyl group can be regioselectively functionalized (e.g., glycosylation, sulfation, phosphorylation) while the 3- and 4-positions remain protected as acetates. This enables the synthesis of specifically modified xylose derivatives without resorting to lengthy orthogonal protection schemes [3]. The distinct 1H NMR signature of this compound also allows for facile reaction monitoring [4].

Quality Control and Identity Verification via 1H NMR

Utilize the unique 1H NMR chemical shift fingerprint of Methyl 3,4-di-O-acetyl-β-D-xylopyranoside for routine quality control upon procurement. By comparing the acquired spectrum against the established reference data (e.g., H3 at δ 5.03 ppm, H2 at δ 3.51 ppm in D2O) [4], laboratories can rapidly confirm the identity and purity of the material, differentiating it from isomeric impurities like the 2,3- or 2,4-diacetates, thereby ensuring the integrity of downstream experiments.

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